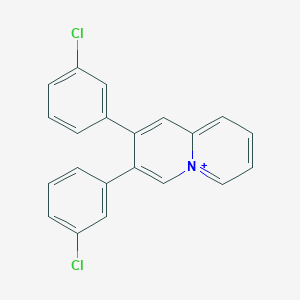![molecular formula C21H26N2O6S2 B280573 Bis[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280573.png)
Bis[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "BME-4" and has been studied for its ability to modulate various biological processes.
作用机制
The mechanism of action of BME-4 is not fully understood, but it is believed to involve the inhibition of various enzymes involved in cellular processes such as DNA synthesis and repair. BME-4 has also been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
BME-4 has been found to have various biochemical and physiological effects. In addition to its anti-cancer properties, BME-4 has been shown to have anti-inflammatory and antioxidant effects. BME-4 has also been found to modulate the immune system, specifically by increasing the activity of natural killer cells.
实验室实验的优点和局限性
One of the advantages of using BME-4 in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. Additionally, BME-4 has been found to have low toxicity in animal studies. However, one of the limitations of using BME-4 in lab experiments is its limited solubility in water, which can make it difficult to administer to cells in culture.
未来方向
There are several future directions for research on BME-4. One area of research is the development of more efficient synthesis methods for BME-4. Additionally, further studies are needed to fully understand the mechanism of action of BME-4 and its potential applications in various fields such as immunology and neurobiology. Furthermore, the use of BME-4 in combination with other anti-cancer drugs is an area of research that is worth exploring. Finally, the development of BME-4 analogs with improved solubility and bioavailability is an area of research that could lead to the development of more effective drugs for the treatment of cancer and other diseases.
Conclusion:
BME-4 is a promising compound that has potential applications in various fields such as cancer biology, immunology, and neurobiology. While the mechanism of action of BME-4 is not fully understood, it has been shown to have anti-cancer, anti-inflammatory, and antioxidant properties. Further research is needed to fully understand the potential of BME-4 and its analogs in the development of new drugs for the treatment of cancer and other diseases.
合成方法
The synthesis of BME-4 involves the reaction of 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid with bis(2-chloroethyl) sulfide in the presence of a base such as triethylamine. The reaction yields BME-4 as a yellow solid, which can be purified by recrystallization.
科学研究应用
BME-4 has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer biology. BME-4 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, BME-4 has been found to induce apoptosis, or programmed cell death, in cancer cells.
属性
分子式 |
C21H26N2O6S2 |
|---|---|
分子量 |
466.6 g/mol |
IUPAC 名称 |
bis(2-methylsulfanylethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H26N2O6S2/c1-13-17(20(24)28-8-10-30-3)19(15-6-5-7-16(12-15)23(26)27)18(14(2)22-13)21(25)29-9-11-31-4/h5-7,12,19,22H,8-11H2,1-4H3 |
InChI 键 |
ZVHDJJCLDWVWDJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCSC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCSC |
规范 SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCSC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridinium](/img/structure/B280490.png)
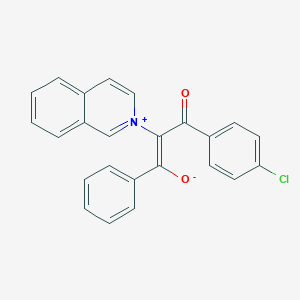
![1-[2-(o-Tolyl)ethenyl]pyridinium](/img/structure/B280494.png)
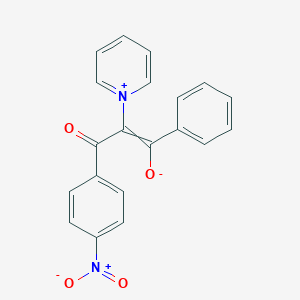
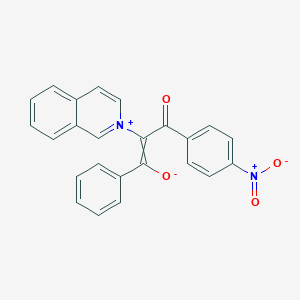
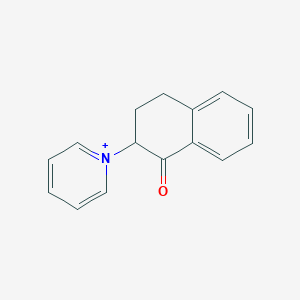
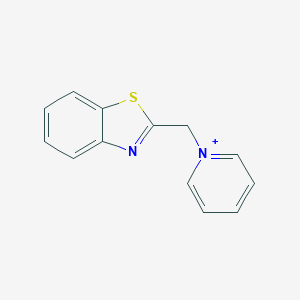
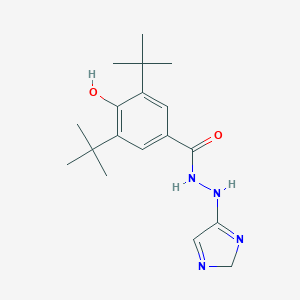
![2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280502.png)
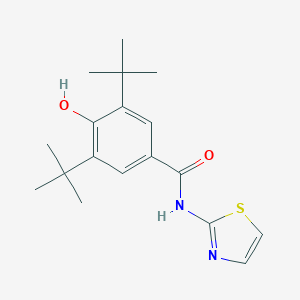
![2,6-ditert-butyl-4-[[2-(4,6-dibutylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280505.png)
![2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280506.png)
![Tetrahydro-2-furanylmethyl 8-(aminocarbonyl)-4-{2-nitrophenyl}-2-methyl-1,4-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B280507.png)
